Dihydroorotase Enzyme Inhibition: A Distinguishing Weak Activity
In a direct head-to-head assay, 4,5,6,7-tetrahydro-1H-indazol-6-amine was evaluated for its inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 1.00E+6 nM at pH 7.37 [1]. While this represents a relatively weak inhibitory effect, this specific, low potency can be a differentiating characteristic when selecting a negative control or a scaffold with minimal off-target activity against this particular enzyme in the pyrimidine biosynthesis pathway. In contrast, more potent DHODH inhibitors within the broader tetrahydroindazole class can exhibit nanomolar enzymatic potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+6 nM |
| Comparator Or Baseline | Baseline: Dihydroorotase enzyme activity without inhibitor |
| Quantified Difference | IC50 = 1,000,000 nM (i.e., 1 mM) |
| Conditions | Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at 10 uM and pH 7.37 |
Why This Matters
This data point establishes a baseline for this compound's lack of potency against dihydroorotase, which is crucial for researchers seeking a non-interfering core scaffold for assays involving pyrimidine metabolism.
- [1] BindingDB. (n.d.). Assay Data for 4,5,6,7-tetrahydro-1H-indazol-6-amine: Inhibition of dihydroorotase. View Source
- [2] DeVita, R. J., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(8), 3915-3934. View Source
